molecular formula C13H14N4O3S2 B2874176 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 392293-45-7

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2874176
CAS RN: 392293-45-7
M. Wt: 338.4
InChI Key: WDRVNPORUYFSSL-UHFFFAOYSA-N
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Description

The compound “2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic aromatic compound . The thiadiazole ring in the structure is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .

Scientific Research Applications

  • Glutaminase Inhibition : A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, a class related to your compound, discusses their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of P493 human lymphoma B cells in vitro and in mouse xenograft models, indicating their therapeutic potential in cancer treatment. (Shukla et al., 2012)

  • Anticancer Properties : The research by Yushyn et al. (2022) on a similar compound involving 1,3,4-thiadiazole and dichloroacetic acid moieties highlights the use of the pharmacophore hybridization approach in designing drug-like small molecules with anticancer properties. This indicates the potential of your compound in cancer research. (Yushyn et al., 2022)

  • Enzyme Inhibition Studies : A study by Rehman et al. (2013) on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, a compound related to yours, evaluated its activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). This suggests the potential application of your compound in studying enzyme inhibition. (Rehman et al., 2013)

  • Biological Activities Exploration : Dong et al. (2008) synthesized novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives and evaluated their fungicidal activity. This demonstrates the utility of similar compounds in exploring various biological activities, including antimicrobial properties. (Dong et al., 2008)

  • Structural Analysis : The structural features of similar compounds, as studied by Alzuet et al. (1992) in methazolamide, provide insights into the molecular interactions and bond characteristics. Such analyses are crucial for understanding how these compounds interact at the molecular level, potentially aiding in drug design. (Alzuet et al., 1992)

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-8(18)14-12-16-17-13(22-12)21-7-11(19)15-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRVNPORUYFSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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